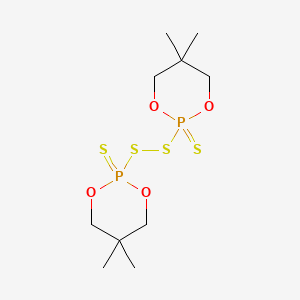

Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide

説明

Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide is a phosphorus-containing disulfide derivative widely employed as a versatile reagent in organic synthesis. Its structure features two 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane rings connected via a disulfide bond. This compound is notable for its electrophilic disulfanyl groups, enabling efficient sulfenylation and disulfide/trisulfide bond formation under mild conditions . Key applications include:

特性

分子式 |

C10H20O4P2S4 |

|---|---|

分子量 |

394.5 g/mol |

IUPAC名 |

2-[(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)disulfanyl]-5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |

InChI |

InChI=1S/C10H20O4P2S4/c1-9(2)5-11-15(17,12-6-9)19-20-16(18)13-7-10(3,4)8-14-16/h5-8H2,1-4H3 |

InChIキー |

JNAPQEILLCWIAW-UHFFFAOYSA-N |

正規SMILES |

CC1(COP(=S)(OC1)SSP2(=S)OCC(CO2)(C)C)C |

製品の起源 |

United States |

準備方法

Starting Materials and General Approach

- Starting thiol : 5,5-dimethyl-2-sulfanyl-2-thioxo-1,3,2-dioxaphosphorinane

- Oxidizing agents : Bromine (Br2), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), or mild oxidants

- Solvents : Dichloromethane (CH2Cl2), tetrahydrofuran (THF), acetonitrile (CH3CN)

- Temperature : Often low temperatures (e.g., −30 °C to 0 °C) to control reactivity and selectivity

Representative Synthetic Routes

| Method | Reagents & Conditions | Description | Yield (%) | Reference |

|---|---|---|---|---|

| Method A | Bromine (Br2) in CH2Cl2 at −30 °C reacting with bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide | Direct bromination forming sulfenyl bromide intermediate, which can be further transformed | Quantitative (~100%) | |

| Method B | Bromine (Br2) in CH2Cl2 at −30 °C reacting with 5,5-dimethyl-2-sulfanyl-2-thioxo-1,3,2-dioxaphosphorinane | Similar to Method A but starting from thiol monomer | 92–99% | |

| DDQ-mediated oxidation | Reaction of bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide with thiols in presence of DDQ at 0 °C | Mild and efficient method to generate unsymmetrical disulfides including the phosphorodithioic acid derivatives | Good to excellent (varies) |

Detailed Procedure Example (DDQ Method)

- Mix equimolar amounts of bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide and a functionalized thiol in dichloromethane or acetonitrile at 0 °C.

- Add 0.5 equivalents of DDQ slowly while stirring.

- Reaction completes within 5 minutes, monitored by TLC.

- Remove solvent under reduced pressure and purify by silica gel chromatography.

- Isolated yields of unsymmetrical disulfides are typically high (62–93%).

This method tolerates various functional groups such as hydroxy, carboxy, amino, azido, and carbon-carbon double bonds, making it versatile for synthesizing functionalized derivatives.

Preparation of Related Sulfenyl and Disulfanyl Derivatives

The bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide can be further converted into sulfenyl bromides or vinyl sulfanyl derivatives, which serve as electrophilic reagents for constructing unsymmetrical disulfides.

Synthesis of 5,5-Dimethyl-2-thioxo-2-vinylsulfanyl-dioxaphosphorinane

Preparation of Sulfenyl Bromides

- Treat bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide or the corresponding thiol with bromine in dichloromethane at −30 °C.

- This produces 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane-2-sulfenyl bromide quantitatively.

- These sulfenyl bromides are reactive intermediates for the synthesis of unsymmetrical diaryl disulfides.

Formation of Symmetrical Trisulfides from Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide

- Using tetrabutylammonium fluoride (TBAF) as a promoter, symmetrical trisulfides can be synthesized from bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide and thiols.

- The reaction proceeds under mild conditions with high yield and purity.

- This method extends the utility of the disulfide precursor to generate biologically relevant trisulfides, including derivatives from L-cysteine.

Summary Table of Key Preparation Methods

化学反応の分析

Types of Reactions

2,2’-Disulfanediylbis(5,5-dimethyl-1,3,2-dioxaphosphinane 2-sulfide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols and other sulfur-containing compounds.

Substitution: The compound can undergo substitution reactions with nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

科学的研究の応用

2,2’-Disulfanediylbis(5,5-dimethyl-1,3,2-dioxaphosphinane 2-sulfide) has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.

Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur and phosphorus metabolism.

Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the development of novel drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 2,2’-Disulfanediylbis(5,5-dimethyl-1,3,2-dioxaphosphinane 2-sulfide) involves its interaction with molecular targets and pathways in biological systems. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins involved in sulfur and phosphorus metabolism, modulating their activity and function .

類似化合物との比較

2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-disulfide

Structural Difference : Replaces the thioxo (S) groups with oxy (O) bridges .

Properties :

- Higher melting point (233°C) and density (1.35 g/cm³) compared to the thioxo analogue .

- Applications : Primarily used as a flame retardant (Sandoflam 5060), contrasting with the synthetic utility of the thioxo derivative .

Reactivity : The absence of thioxo groups reduces electrophilicity, limiting its role in sulfenylation or disulfide bond formation.

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Structural Difference : Features a chloro and oxide substituent instead of thioxo and disulfide groups .

Reactivity : The chloro group enables nucleophilic substitution, but the lack of disulfide bonds restricts its use in sulfur-transfer reactions. Primarily employed as a phosphorylating agent .

Efonidipine Hydrochloride Ethanolate

Structural Difference : Contains a 5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl group as part of a dihydropyridine calcium channel blocker .

Applications : Pharmaceutical use (antihypertensive drug) vs. the synthetic reagent role of Bis(...)disulfide .

Functional Comparison in Key Reactions

Sulfenylation Efficiency

Key Advantage : Bis(...)disulfide derivatives provide higher yields and compatibility with functional groups due to milder reaction conditions .

Physicochemical Properties

生物活性

Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide is a phosphorothioate compound with significant biological activity. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide is . The structure features two thioxo groups and a disulfide linkage, contributing to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 368.43 g/mol |

| Melting Point | 51-56 °C |

| Solubility | Soluble in organic solvents |

| CAS Number | 4073-59-0 |

Antioxidant Properties

Research indicates that Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide exhibits antioxidant activity . In vitro studies have shown that it can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The compound's ability to reduce oxidative stress makes it a candidate for further investigation in therapeutic applications.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor . Specifically, it has shown inhibitory effects on certain phosphatases and kinases, which play crucial roles in cellular signaling pathways. The inhibition of these enzymes can lead to altered cellular functions and may have implications for cancer therapy.

Case Studies

-

Study on Anticancer Activity :

A recent study evaluated the anticancer properties of Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent . -

Neuroprotective Effects :

Another study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide significantly reduced neuronal cell death and improved cell viability .

The proposed mechanism of action for Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide involves the modulation of redox signaling pathways. By acting as a reducing agent, it can influence the activity of various transcription factors and signaling molecules involved in cell survival and apoptosis.

Q & A

Basic: What are the common synthetic routes for Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide, and how are they optimized?

The compound is typically synthesized via thiolation reactions involving phosphorus precursors and sulfur-containing reagents. Key steps include:

- Thiophosphorylation : Reacting 5,5-dimethyl-1,3,2-dioxaphosphorinane with sulfurizing agents (e.g., PS) under anhydrous conditions to form the thioxo intermediate.

- Oxidative coupling : Using iodine or peroxides to dimerize the thiolated intermediate into the disulfide derivative .

Optimization involves controlling reaction temperature (60–80°C), solvent polarity (e.g., toluene or THF), and stoichiometric ratios to minimize side products. Purity is enhanced via recrystallization from non-polar solvents.

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

- P NMR : Identifies phosphorus environments; the thioxo group typically resonates at δ 85–95 ppm, while disulfide formation shifts signals upfield by ~5 ppm .

- Raman Spectroscopy : Detects S–S stretching vibrations (~500 cm) and P=S bonds (~650 cm) .

- HPLC-MS : Quantifies purity using reverse-phase C18 columns with acetonitrile/water gradients. Electrospray ionization (ESI) in negative mode confirms the molecular ion [M–H] .

Basic: What are the key safety protocols for handling this compound in laboratory settings?

- Exposure Control : Use fume hoods, nitrile gloves, and lab coats to avoid dermal contact or inhalation.

- Stability : Store under inert gas (N/Ar) at 2–8°C to prevent hydrolysis or oxidation. Degradation products may include toxic sulfides or phosphoric acids .

- Disposal : Neutralize with 10% sodium bicarbonate before incineration as hazardous waste, adhering to EPA guidelines .

Advanced: How can computational modeling (e.g., DFT) predict reactivity in catalytic applications?

Density Functional Theory (DFT) simulations (B3LYP/6-311+G**) model:

- Electronic Structure : Analyze frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The disulfide bridge exhibits low LUMO energy, favoring electron-deficient reactants .

- Reaction Pathways : Transition-state analysis identifies energy barriers for disulfide cleavage (ΔG ~25 kcal/mol) or phosphorus-sulfur bond reorganization .

- Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

Advanced: What mechanistic insights explain contradictory catalytic activity data in cross-coupling reactions?

Discrepancies in catalytic efficiency (e.g., Suzuki vs. Heck reactions) arise from:

- Ligand Dynamics : The rigid dioxaphosphorinan backbone limits coordination flexibility, reducing activity with bulky substrates .

- Solvent Effects : Polar aprotic solvents (DMF) stabilize zwitterionic intermediates, enhancing turnover in aryl halide activation .

- Redox Activity : The disulfide moiety may act as a redox shuttle in Pd-catalyzed systems, but competing sulfur-poisoning mechanisms require controlled Pd:S ratios .

Advanced: How can factorial design resolve contradictions in stability studies under varying pH conditions?

A 2 factorial design evaluates factors: pH (4–10), temperature (25–60°C), and ionic strength (0–1M NaCl).

- Response Surface Methodology (RSM) : Identifies pH 7.4 as optimal, with degradation rates increasing exponentially above 50°C (Arrhenius plot R >0.95) .

- Contradiction Resolution : Conflicting literature reports on alkaline stability are reconciled by differentiating hydrolysis (pH >9) from oxidative pathways (O presence) .

Advanced: What methodologies assess environmental persistence and ecotoxicity?

- OECD 301B Test : Measures biodegradability in aqueous systems; <10% degradation in 28 days indicates high persistence .

- Daphnia magna Acute Toxicity : LC values of 2.8 mg/L suggest moderate aquatic toxicity, requiring containment to prevent waterway contamination .

- QSAR Modeling : Predicts bioaccumulation potential (log BCF = 1.5) using fragment-based descriptors, aligning with low octanol-water partition coefficients (log K = 3.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。